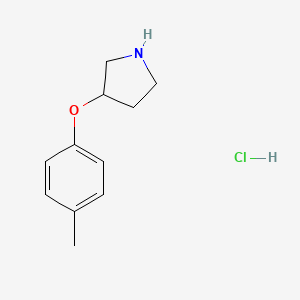

3-(4-Methylphenoxy)pyrrolidine hydrochloride

Descripción

Propiedades

IUPAC Name |

3-(4-methylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-2-4-10(5-3-9)13-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVSQAPMTRDRTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673799 | |

| Record name | 3-(4-Methylphenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185073-53-3 | |

| Record name | 3-(4-Methylphenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Etherification of 4-Methylphenol with Pyrrolidine Derivatives

The core synthetic route involves the reaction of 4-methylphenol with pyrrolidine derivatives under basic conditions to form the ether linkage.

| Parameter | Details | Reference/Source |

|---|---|---|

| Raw materials | 4-Methylphenol, pyrrolidine | Based on standard etherification protocols |

| Solvent | Anhydrous polar aprotic solvents like DMF or DMSO | Common in ether synthesis, as per patent CN102863356A |

| Base | Sodium hydride (NaH) | Preferred over potassium hydroxide for better control and reactivity |

| Reaction temperature | Approximately 150°C | Optimized for ether formation |

| Reaction time | About 1 hour | Sufficient for complete conversion |

| Molar ratios | 4-Methylphenol : Pyrrolidine : Sodium hydride = 1 : 1-1.1 : 1.05 | To ensure complete reaction and high yield |

The process begins with dissolving 4-methylphenol in DMF, followed by the addition of sodium hydride under anhydrous conditions. Pyrrolidine is then introduced, facilitating nucleophilic attack on the phenol, leading to the formation of the phenoxy-pyrrolidine intermediate. Recrystallization from methanol purifies the product, yielding high-purity intermediates suitable for subsequent salt formation.

Salt Formation: Hydrochloride Salt

The free base is converted into its hydrochloride salt by treatment with gaseous or dissolved hydrogen chloride, which enhances stability, solubility, and bioavailability.

| Parameter | Details | Reference/Source |

|---|---|---|

| Reagent | Hydrogen chloride gas or HCl in ethanol | Standard practice in pharmaceutical synthesis |

| Conditions | Room temperature or slight heating | Ensures complete salt formation without decomposition |

Optimization and Industrial Considerations

- Use of sodium hydride instead of potassium hydroxide simplifies the reaction system by avoiding water formation and dehydration steps, leading to a cleaner process with yields exceeding 90% and purity over 99%.

- Reaction temperature of approximately 150°C balances reaction rate and selectivity.

- Recrystallization from methanol ensures high purity, removing residual impurities and unreacted starting materials.

Data Summary and Comparative Table

| Aspect | Details | Notes |

|---|---|---|

| Starting Materials | 4-Methylphenol, pyrrolidine | Readily available, cost-effective |

| Solvent | DMF | High polarity, facilitates nucleophilic substitution |

| Base | Sodium hydride | Anhydrous, reactive, safer for large-scale synthesis |

| Reaction Temperature | 150°C | Optimized for etherification |

| Reaction Time | 1 hour | Efficient process |

| Yield | >90% | High efficiency |

| Product Purity | >99% | Suitable for pharmaceutical applications |

| Salt Formation | Hydrochloride | Improves stability and solubility |

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methylphenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Research indicates that 3-(4-Methylphenoxy)pyrrolidine hydrochloride exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Antidiabetic Properties : Studies have shown that derivatives of pyrrolidine compounds can enhance insulin sensitivity and reduce blood glucose levels. The presence of the phenoxy substituent at the para position significantly influences the antidiabetic activity, with compounds demonstrating an increase in insulin sensitivity by over 30% in certain assays .

- Antimicrobial Activity : Pyrrolidine derivatives have been reported to possess antimicrobial properties. Research has explored their effectiveness against various bacterial and fungal strains, indicating potential use in treating infections .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has shown moderate cytotoxicity against ovarian cancer cells while being less toxic to non-cancerous cells, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurogenic pain. It may inhibit the induction of allodynia, providing a basis for its use in pain management therapies .

- Anti-inflammatory Activity : Some studies have indicated that pyrrolidine derivatives can act as inhibitors of matrix metalloproteinases (MMPs), which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Synthesis and Development

The synthesis of this compound typically involves the reaction of pyrrolidine with appropriate phenolic compounds under controlled conditions. This method allows for the modification of substituents to enhance biological activity and selectivity for specific targets.

Table 2: Synthetic Pathways

| Step | Description |

|---|---|

| Reactants | Pyrrolidine and para-substituted phenol |

| Conditions | Solvent-based reactions at specific temperatures |

| Yield | Varies based on substituent modifications |

Mecanismo De Acción

The mechanism of action of 3-(4-Methylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparación Con Compuestos Similares

Actividad Biológica

3-(4-Methylphenoxy)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a 4-methylphenoxy group. This structure enhances its lipophilicity and potential interactions with biological membranes. The hydrochloride salt form increases its solubility in water, making it suitable for various applications in scientific research and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving glutamate receptors. Its structural features suggest potential activity as a modulator in neurological pathways, which could be beneficial in treating conditions such as anxiety or depression.

Interaction with Enzymes and Receptors

- Enzyme Modulation : Preliminary studies indicate that the compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways.

- Receptor Interaction : The compound's structural similarity to other pharmacologically active compounds suggests that it may interact with specific receptors, although detailed mechanisms remain to be elucidated.

Biological Activities

The compound has been investigated for various biological activities, including:

Case Studies

- Neurotransmitter Modulation :

- Cytotoxicity Assessment :

- Antimicrobial Properties :

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:

- Starting Materials : The synthesis often begins with readily available pyrrolidine derivatives and phenolic compounds.

- Reagents and Conditions : Specific reaction conditions such as temperature and solvent choice significantly influence yields and purity.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Pyrrolidine + 4-Methylphenol | Reflux in ethanol | 85% |

| 2 | Hydrochloric acid | Stirring at room temperature | Crystallization |

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling 3-(4-Methylphenoxy)pyrrolidine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and NIOSH/EN 166-approved eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust or aerosols, and ensure local exhaust ventilation during synthesis .

- Storage : Store in airtight containers at 2–8°C in dry, fire-safe areas away from incompatible substances .

- Spill Management : Collect spills using non-sparking tools, avoid water rinsing to prevent drainage contamination, and dispose of waste via certified hazardous waste handlers .

Q. How can researchers design efficient synthetic routes for this compound?

- Methodological Answer :

- Base-Catalyzed Reactions : Adapt protocols from structurally similar piperidine derivatives, such as reacting pyrrolidine with 4-methylphenol derivatives in the presence of a base (e.g., triethylamine) to form the ether linkage, followed by HCl salt formation .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution) to isolate high-purity product .

- Process Optimization : Apply Design of Experiments (DoE) to screen variables (temperature, stoichiometry, reaction time) and identify optimal conditions .

Q. What analytical techniques are suitable for characterizing this compound and its intermediates?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity, referencing retention times against known standards .

- Spectroscopy : Confirm structure via H/C NMR (DMSO-d6 or CDCl3) and high-resolution mass spectrometry (HRMS) .

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine melting points and detect polymorphic forms .

Advanced Research Questions

Q. How can computational chemistry methods enhance the development of this compound derivatives?

- Methodological Answer :

- Reaction Path Prediction : Use quantum mechanical calculations (e.g., DFT) to model reaction intermediates and transition states, identifying low-energy pathways for derivative synthesis .

- Molecular Docking : Screen derivatives for bioactivity by simulating interactions with target receptors (e.g., neurotransmitter transporters) to prioritize experimental testing .

- Data Integration : Combine computational outputs with experimental data (e.g., reaction yields, spectroscopic data) to refine predictive algorithms .

Q. What strategies are effective in resolving contradictions in experimental data during reaction optimization?

- Methodological Answer :

- Statistical Analysis : Apply multivariate analysis (e.g., partial least squares regression) to disentangle confounding variables in DoE datasets .

- Cross-Validation : Replicate reactions under edge-case conditions (e.g., extreme pH/temperature) to test robustness of observed trends .

- Feedback Loops : Use discrepancies between computational predictions (e.g., ICReDD reaction path models) and experimental results to recalibrate simulation parameters .

Q. How should researchers handle and dispose of waste containing this compound?

- Methodological Answer :

- In-Lab Neutralization : For aqueous waste, adjust pH to 6–8 using dilute NaOH/HCl before transferring to sealed containers labeled with hazard identifiers .

- Solid Waste Segregation : Collect contaminated solids (e.g., filter paper, gloves) in puncture-resistant containers for incineration by licensed facilities .

- Documentation : Maintain logs of waste composition, quantity, and disposal dates to comply with institutional and regulatory guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.